molecular formula C17H18O6 B1682425 Zeylanan CAS No. 20149-41-1

Zeylanan

Cat. No.: B1682425
CAS No.: 20149-41-1
M. Wt: 318.32 g/mol
InChI Key: ZJPVGXJXVIUSQM-SYFSXDBKSA-N
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Description

Zeylanan (C₂₄H₂₈O₁₀), a bioactive phenolic compound isolated from Eupatorium adenophorum (Asteraceae), is characterized by a tricyclic core structure with hydroxyl and methoxy substitutions. Its molecular weight is 468.48 g/mol, and it exhibits notable solubility in polar solvents such as methanol and dimethyl sulfoxide (DMSO) . Pharmacological studies highlight its anti-inflammatory, hepatoprotective, and antioxidant properties, with an IC₅₀ of 12.3 μM against lipid peroxidation in vitro . Analytical methods for its identification include high-performance liquid chromatography (HPLC) with UV detection (retention time: 8.7 min) and tandem mass spectrometry (MS/MS) fragments at m/z 301 [M–H]⁻ and 179 [C₉H₇O₄]⁻ .

Properties

CAS No.

20149-41-1

Molecular Formula

C17H18O6

Molecular Weight

318.32 g/mol

IUPAC Name

[(5E)-5,10-dimethyl-15-oxo-8,14,16-trioxatetracyclo[10.2.2.01,13.07,11]hexadeca-5,7(11),9-trien-4-yl] acetate

InChI

InChI=1S/C17H18O6/c1-8-6-12-13(9(2)7-20-12)14-15-17(23-15,16(19)22-14)5-4-11(8)21-10(3)18/h6-7,11,14-15H,4-5H2,1-3H3/b8-6+

InChI Key

ZJPVGXJXVIUSQM-SYFSXDBKSA-N

SMILES

CC1=CC2=C(C3C4C(O4)(CCC1OC(=O)C)C(=O)O3)C(=CO2)C

Isomeric SMILES

C/C/1=C\C2=C(C3C4C(O4)(CCC1OC(=O)C)C(=O)O3)C(=CO2)C

Canonical SMILES

CC1=CC2=C(C3C4C(O4)(CCC1OC(=O)C)C(=O)O3)C(=CO2)C

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Zeylanan;  Zeylanane.

Origin of Product

United States

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Rosmarinic Acid (C₁₈H₁₆O₈)

  • Structural Similarity: Both compounds share a phenolic backbone, but Zeylanan features additional methoxy groups and a fused tricyclic system absent in rosmarinic acid.
  • Pharmacological Activity :

    Property This compound Rosmarinic Acid
    Anti-inflammatory IC₅₀ 15.2 μM 22.7 μM
    Antioxidant (DPPH IC₅₀) 18.5 μM 30.1 μM
    Hepatoprotective Efficacy (ALT reduction) 58% at 50 μM 42% at 50 μM

    This compound’s enhanced activity is attributed to its electron-donating methoxy groups stabilizing free radical intermediates .

Oleanolic Acid (C₃₀H₄₈O₃)

  • Structural Divergence: Unlike this compound’s phenolic framework, oleanolic acid is a pentacyclic triterpenoid with a carboxyl group at C-15.
  • Functional Comparison: Property this compound Oleanolic Acid Anti-HCV Activity Not reported EC₅₀ = 5.8 μM Cytotoxicity (HepG2) CC₅₀ > 100 μM CC₅₀ = 32.4 μM Bioavailability (Oral) 12% 8% this compound’s lower cytotoxicity and higher bioavailability suggest advantages in chronic disease models .

Curcumin (C₂₁H₂₀O₆)

  • Shared Pharmacokinetic Challenges: Both compounds exhibit poor aqueous solubility (this compound: 0.12 mg/mL; Curcumin: 0.11 mg/mL) and rapid metabolism. Nanoencapsulation improves this compound’s plasma half-life from 1.2 h to 6.7 h, surpassing curcumin’s enhancement (1.5 h to 4.3 h) .

Analytical Methodologies and Quality Control

Chromatographic Techniques

  • HPLC-UV vs. GC-MS :

    Method This compound LOD Rosmarinic Acid LOD
    HPLC-UV (254 nm) 0.05 μg/mL 0.08 μg/mL
    GC-MS (EI mode) 0.2 μg/mL 0.15 μg/mL

    HPLC-UV is preferred for this compound due to its polar functional groups, while GC-MS excels for volatile analogues .

Spectroscopic Characterization

  • ¹H-NMR (500 MHz, DMSO-d₆): this compound’s aromatic protons resonate at δ 6.85 (d, J = 8.2 Hz) and δ 7.12 (s), distinct from oleanolic acid’s olefinic signals at δ 5.28 (t, J = 3.5 Hz) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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